2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde
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Overview
Description
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopentyl(methyl)amino group and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of cyclopentylamine with a pyrimidine derivative. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting from acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.
Substitution Reaction: The pyrimidine derivative is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl(methyl)amino group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carboxylic acid.
Reduction: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antitrypanosomal and antiplasmodial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial effects.
Cyclopentylamine Derivatives: Compounds with a cyclopentylamine moiety also show similar reactivity and can be used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the specific combination of the cyclopentyl(methyl)amino group and the aldehyde group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3 |
InChI Key |
STBLNXNKCDEJCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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